molecular formula C18H21N3O3 B6913747 N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B6913747
M. Wt: 327.4 g/mol
InChI Key: SSZMZZPGYZOXPR-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound featuring a blend of pyrazole and benzofuran structures

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-14-7-5-6-8-15(14)24-17(11)18(22)19-16-12(2)20-21(13(16)3)9-10-23-4/h5-8H,9-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZMZZPGYZOXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(N(N=C3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide, a multistep synthetic pathway is often employed, starting with the synthesis of the pyrazole and benzofuran rings separately, followed by their coupling through various functionalization steps. The general strategy involves:

  • Synthesis of 3-methyl-1-benzofuran-2-carboxylic acid through the cyclization of appropriate phenolic intermediates.

  • Coupling of the pyrazole and benzofuran intermediates, typically using amidation reactions facilitated by coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized conditions to ensure high yields and purity. The process involves automated reactors with precise control of reaction parameters like temperature, pH, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methoxyethyl group and methyl groups on the pyrazole ring can undergo oxidation reactions, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction of the benzofuran ring or the carboxamide functionality can yield various alcohols or amines, respectively.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Various halogenating agents, Grignard reagents, and metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

Major Products: Depending on the reactions and conditions, the major products can range from functionalized pyrazole and benzofuran derivatives to completely new structures formed through complex synthetic transformations.

Scientific Research Applications

Chemistry: N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide is utilized as an intermediate in organic synthesis, providing a scaffold for developing new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is often used as a molecular probe to study enzyme interactions and protein functions. Its unique structure allows it to act as a ligand in various biochemical assays.

Medicine: Due to its potential pharmacological properties, the compound is being investigated for its role in developing new therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound serves as a precursor in the synthesis of advanced materials, including specialty polymers and dyes, owing to its stable yet reactive functional groups.

Mechanism of Action

The mechanism by which N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide exerts its effects is largely dictated by its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole ring often participates in hydrogen bonding and hydrophobic interactions, while the benzofuran ring can interact through π-π stacking and other aromatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • N-[1-(2-hydroxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide

  • N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-ethyl-1-benzofuran-2-carboxamide

  • N-[1-(2-ethoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide

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